molecular formula C13H18N4O B6624062 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea

1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea

Cat. No. B6624062
M. Wt: 246.31 g/mol
InChI Key: YBLXAINYHBZMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a pyridazine-based urea derivative that has been synthesized using different methods. The synthesis of this compound is relatively simple and can be achieved using readily available starting materials.

Scientific Research Applications

1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been tested against different cancer cell lines. It has also been shown to have potential as a kinase inhibitor and has been tested against different kinases. Additionally, this compound has been tested for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of different enzymes and proteins involved in various cellular processes. It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea has been shown to have different biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of different cancer cell lines. It has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to have potential as a kinase inhibitor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea in lab experiments is that it is relatively easy to synthesize using readily available starting materials. Additionally, this compound has been shown to have potential in different fields of scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.

Future Directions

There are several future directions for research on 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea. One of the future directions is to investigate the mechanism of action of this compound in more detail. Another future direction is to test this compound against different cancer cell lines and investigate its potential as a kinase inhibitor. Additionally, further studies are needed to investigate the antibacterial and antifungal properties of this compound. Finally, future studies could investigate the potential of this compound as a drug candidate in different fields of medicinal chemistry.

Synthesis Methods

The synthesis of 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea can be achieved using different methods. One of the methods involves the reaction of 3,6-di-tert-butyl-1,2,4,5-tetrazine with ethyl propiolate in the presence of a copper catalyst. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and urea to give the final product. Another method involves the reaction of 3,6-di-tert-butyl-1,2,4,5-tetrazine with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with urea to give the final product.

properties

IUPAC Name

1-(6-tert-butylpyridazin-3-yl)-3-but-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-5-6-9-14-12(18)15-11-8-7-10(16-17-11)13(2,3)4/h7-8H,9H2,1-4H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLXAINYHBZMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)NC1=NN=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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